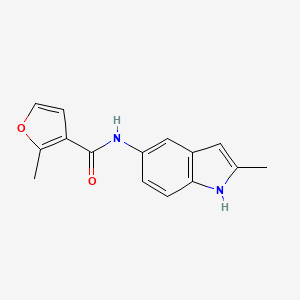
2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide, also known as MIHFC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. MIHFC belongs to the class of compounds known as indole derivatives, which have been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce cell death in cancer cells by activating the apoptotic pathway. This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting viral proteins.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide in lab experiments is that it has been shown to have a high degree of selectivity towards cancer cells, which means that it may have fewer side effects compared to other anti-cancer drugs. Another advantage is that this compound has been found to have a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods for this compound and its derivatives, which could facilitate its use in clinical settings.
合成法
2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide can be synthesized using a two-step process. The first step involves the synthesis of 2-methyl-1H-indole-5-carboxylic acid, which can be achieved by reacting 2-methylindole with ethyl chloroformate in the presence of a base. The second step involves the synthesis of this compound by reacting 2-methyl-1H-indole-5-carboxylic acid with furan-3-carboxylic acid chloride in the presence of a base and a coupling agent.
科学的研究の応用
2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and viral infections. Studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have anti-viral properties and can inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
2-methyl-N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9-7-11-8-12(3-4-14(11)16-9)17-15(18)13-5-6-19-10(13)2/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULDVMGBGCWHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)

![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)
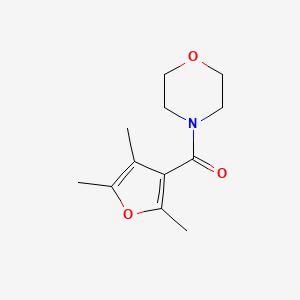


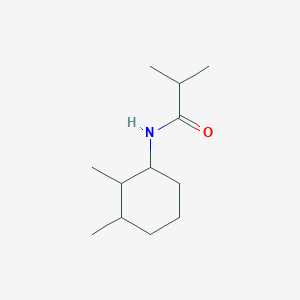
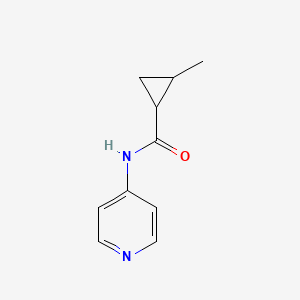

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)

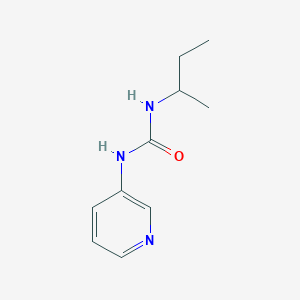
![N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503596.png)
